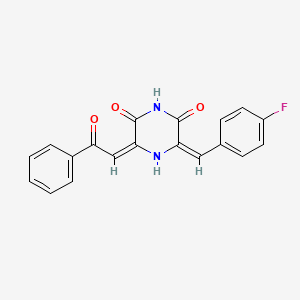![molecular formula C4H6N8O B11077658 (7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine](/img/structure/B11077658.png)
(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE is a heterocyclic compound that belongs to the class of triazines and tetrazines. These compounds are known for their rich nitrogen content and high chemical stability. The presence of multiple nitrogen atoms in the ring structure provides unique electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE typically involves the reaction of hydrazine derivatives with methoxy-substituted triazines. One common method includes the nucleophilic addition of hydrazine to a methoxy-substituted triazine in the presence of a suitable solvent such as dimethylformamide (DMF) at ambient temperature . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like microwave-assisted synthesis and solid-phase synthesis can also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic properties, including antitumor and anti-HIV activities.
Industry: Utilized in the development of high-performance materials, such as energetic materials and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and methoxy groups play a crucial role in its biological activity. For instance, the hydrazino group can form hydrogen bonds with biological molecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-HYDRAZINO-4,6-DIMETHOXY-1,3,5-TRIAZINE: Similar structure but with two methoxy groups.
2,4-DIHYDRAZINO-6-METHOXY-1,3,5-TRIAZINE: Contains two hydrazino groups and one methoxy group.
2,4,6-TRIHYDRAZINO-1,3,5-TRIAZINE: Contains three hydrazino groups.
Uniqueness
5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high nitrogen content and chemical stability .
Properties
Molecular Formula |
C4H6N8O |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(7-methoxytetrazolo[1,5-a][1,3,5]triazin-5-yl)hydrazine |
InChI |
InChI=1S/C4H6N8O/c1-13-4-7-2(8-5)6-3-9-10-11-12(3)4/h5H2,1H3,(H,6,8,9,11) |
InChI Key |
PRATWIJLWRJWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=NN=NN21)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11077581.png)
![(4Z)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077592.png)


![15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B11077621.png)
![7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one](/img/structure/B11077628.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11077630.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11077636.png)
![1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine](/img/structure/B11077644.png)
![2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11077650.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)
![6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B11077659.png)

